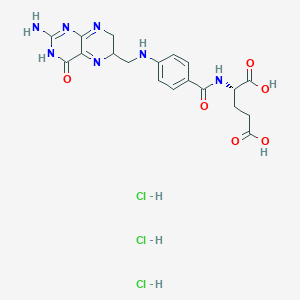

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(6R,S)-5,6,7,8-Tetrahydrofolic acid (THFA)” is the reduced form of folic acid. It serves as a cofactor in methyltransferase reactions and is the major one-carbon carrier in one carbon metabolism . Its metabolites participate in the synthesis of thymidine for incorporation into DNA or the synthesis of purines, as well as in the formation of methionine .

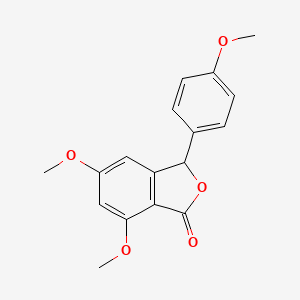

Molecular Structure Analysis

The molecular formula of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is C19H23N7O6 • 3HCl . The SMILES representation is O=C1C2=C (NCC (CNC3=CC=C (C (N [C@H] (C (O)=O)CCC (O)=O)=O)C=C3)N2)NC (N)=N1.Cl.Cl.Cl .Physical And Chemical Properties Analysis

The molecular weight of “(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride)” is 554.8 . It is a crystalline solid . Its solubility is 10 mg/ml in DMF, 20 mg/ml in DMSO, and 0.5 mg/ml in DMSO:PBS (pH 7.2) (1:1) .Aplicaciones Científicas De Investigación

Endothelial Dysfunction and Ischemia Reperfusion Injury

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride): has been studied for its potential in preventing endothelial dysfunction and ischemia reperfusion injury. This compound, as a cofactor for endothelial nitric oxide synthase, facilitates the production of nitric oxide, a vasodilator and atheroprotective mediator. It also exhibits antioxidant properties, which may reduce tissue injury during clinical ischemia reperfusion syndromes .

Optoelectronic and Photonic Devices

The compound’s structural analogs have been explored for their growth, characterization, and applications in organic nonlinear optical single crystals. These are used in optoelectronic and photonic devices due to their high damage threshold, wide transparency range, and high nonlinear coefficient, making them ideal for frequency doubling and device fabrication .

Coenzyme and Cofactor Roles

As a tetrahydropterin, (6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) plays a role as a coenzyme and cofactor in various biochemical processes. It is involved in the biosynthesis of neurotransmitters and is essential for the proper functioning of several enzyme systems .

Mecanismo De Acción

Target of Action

The primary target of (6R,S)-5,6,7,8-Tetrahydrofolic Acid (Hydrochloride) is the endothelial nitric oxide synthase (NOS) . This enzyme plays a crucial role in the production of nitric oxide, a vasodilator and atheroprotective mediator .

Mode of Action

The compound acts as a cofactor for endothelial nitric oxide synthase, promoting the synthesis of nitric oxide by facilitating electron transfer from the reductase domain of NOS to arginine . When the enzyme is depleted of this compound, it synthesizes superoxide rather than nitric oxide .

Biochemical Pathways

The compound influences the nitric oxide synthesis pathway. Changes in its availability can lead to a reduction in nitric oxide synthesis and the generation of NOS-derived superoxide, which has been implicated in the development of endothelial dysfunction .

Pharmacokinetics

The pharmacokinetics of the compound have been studied in humans during constant high-dose intravenous infusion . The bioactive metabolite (6S)-5-methyltetrahydrofolic acid reached a median steady-state plasma concentration of 5.7 µm . The lowest plasma concentrations at steady-state were 1.86 µm (6S)-folinic acid and 3.12 µm (6S)-5-methyltetrahydrofolic acid . The renal clearance of the compound was found to be low due to extensive binding to plasma proteins .

Result of Action

The compound corrects endothelial dysfunction in animal models of ischemia-reperfusion injury and in patients with cardiovascular risks . It prevents ischemia-reperfusion injury by reducing oxidative stress .

Propiedades

IUPAC Name |

(2S)-2-[[4-[(2-amino-4-oxo-6,7-dihydro-3H-pteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid;trihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O6.3ClH/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;;;/h1-4,11-12,21H,5-8H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);3*1H/t11?,12-;;;/m0.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSBUMDMTVSGRA-WMBFYOGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(N=C2C(=O)NC(=NC2=N1)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O.Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24Cl3N7O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6R,S)-5,6,7,8-Tetrahydrofolic Acid (hydrochloride) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[b]furan-5-yl)oxirane](/img/structure/B593638.png)

![Bicyclo[2.2.1]heptane-1-carboxylic acid, 2-ethoxy-7,7-dimethyl-, (1S-endo)- (9CI)](/img/no-structure.png)

![1-(2,2-Diphenylethyl)-3-[3-[5-[3-(2,2-diphenylethylcarbamothioylamino)propylamino]pentylamino]propyl]thiourea](/img/structure/B593657.png)